Phenyl(acetonitrile-1-13C): A Comprehensive Technical Guide on Properties, Synthesis, and Isotopic Applications
Phenyl(acetonitrile-1-13C): A Comprehensive Technical Guide on Properties, Synthesis, and Isotopic Applications
Executive Summary
Phenyl(acetonitrile-1-13C), commonly referred to as Benzyl cyanide-13C or α -Tolunitrile-1-13C (CAS: 83552-81-2), is a highly specialized stable isotope-labeled chemical intermediate[1]. By incorporating a carbon-13 atom specifically at the nitrile position (C1), this compound serves as an indispensable tracer in mechanistic organic chemistry, pharmaceutical ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and complex metabolic flux analyses in plant and animal physiology.
As a Senior Application Scientist, I approach the utilization of Phenyl(acetonitrile-1-13C) not merely as a reagent, but as a structural probe. The strategic placement of the 13C label at the highly reactive cyano group ensures that downstream derivatives—whether they be carboxylic acids, amides, or amines—retain the isotopic signature at their functional core, allowing for unequivocal tracking via 13C -NMR and mass spectrometry.
Physicochemical Properties & Handling Causality
Understanding the fundamental properties of Phenyl(acetonitrile-1-13C) is critical for designing robust experimental setups. The substitution of 12C with 13C slightly alters the molecular weight but leaves the macroscopic physical properties largely identical to its unlabeled counterpart[2].
Quantitative Data Summary
| Property | Value / Specification | Scientific Implication |
| Chemical Formula | C6H5CH213CN | The label is isolated at the nitrile carbon. |
| Molecular Weight | 118.16 g/mol | Increased from 117.15 g/mol (unlabeled) due to the 13C atom[2]. |
| Physical State | Colorless to pale yellow oily liquid | Requires handling with glass syringes or positive displacement pipettes due to viscosity. |
| Boiling Point | 233–234 °C | High boiling point necessitates vacuum distillation for thermal-stress-free purification[2]. |
| Melting Point | -24 °C | Remains liquid under standard cold-room storage conditions (4 °C)[2]. |
| Density | 1.024 g/mL at 25 °C | Slightly denser than water; forms the lower layer in highly aqueous biphasic extractions[2]. |
| Refractive Index ( n20/D ) | 1.523 | Useful for rapid purity assessment via refractometry[2]. |
Causality in Handling: The compound is highly lipophilic and volatile enough to pose an inhalation hazard. Because the nitrile group can be enzymatically or thermally degraded to release hydrogen cyanide (HCN), all handling, particularly during acidic hydrolysis or combustion analysis, must be conducted in a strictly controlled fume hood environment.
Chemical Synthesis & Reaction Mechanisms
The industrial and laboratory-scale synthesis of Phenyl(acetonitrile-1-13C) relies on the nucleophilic substitution ( SN2 ) of benzyl chloride with a 13C -labeled cyanide salt, such as Potassium Cyanide- 13C ( K13CN )[3].
The SN2 Mechanistic Advantage
The benzylic position is uniquely activated. The adjacent aromatic π -system stabilizes the SN2 transition state by lowering the activation energy required for the backside attack of the 13C -cyanide ion. While benzylic substrates can technically undergo SN1 pathways, the use of a strong nucleophile ( CN− ) in a polar aprotic solvent (or under phase-transfer conditions) overwhelmingly drives the SN2 trajectory[3]. This prevents undesired carbocation rearrangements and ensures a near-quantitative transfer of the expensive 13C label to the product.
Caption: SN2 nucleophilic substitution mechanism for synthesizing Phenyl(acetonitrile-1-13C).
Applications in Metabolic Tracing and Pharmacology
Phenyl(acetonitrile-1-13C) is not just a synthetic endpoint; it is a critical starting material for elucidating complex biological pathways.
Plant Physiology: The Nitrilase Pathway
In Arabidopsis thaliana and other Brassicaceae, benzyl cyanide is a known degradation product of glucosinolates. Exogenous application of Phenyl(acetonitrile-1-13C) has been used to definitively prove that plant nitrilases (NIT1/NIT2/NIT3) enzymatically hydrolyze the nitrile group to yield phenylacetic acid (PAA), an active auxin[4]. By tracking the 13C label, researchers can differentiate exogenously applied, metabolized PAA from the plant's endogenous PAA pool, proving the direct causality between benzyl cyanide exposure and auxin-like root inhibition[4].
Caption: Nitrilase-mediated metabolic conversion of Phenyl(acetonitrile-1-13C) to PAA.
Animal Defense Mechanisms: Aposematic Signaling
In gregarious locusts, phenylacetonitrile acts as an olfactory aposematic signal to deter predators. Groundbreaking research has demonstrated that upon attack, locusts convert this compound into hypertoxic hydrogen cyanide (HCN) via a cytochrome P450 enzyme (CYP305M2)[5]. Utilizing 13C -labeled precursors allows entomologists to map the exact carbon flux from phenylalanine to phenylacetonitrile, and ultimately to HCN[5].
Pharmaceutical Development
In drug development, this compound is a precursor for synthesizing 13C -labeled active pharmaceutical ingredients (APIs) such as phenobarbital or targeted amphetamine derivatives. The isotopic label provides a non-radioactive method to perform mass-balance studies during Phase I clinical trials, tracking how the core pharmacophore is metabolized and excreted.
Experimental Protocols: A Self-Validating System
To ensure maximum isotopic yield and purity, the synthesis of Phenyl(acetonitrile-1-13C) should be conducted using Phase-Transfer Catalysis (PTC). This protocol is designed as a self-validating system, integrating analytical checkpoints to guarantee success.
Protocol: Synthesis of Phenyl(acetonitrile-1-13C) via Phase-Transfer Catalysis
Objective: Achieve >90% yield of the 13C -labeled product while minimizing the hydrolysis of the cyanide ion.
Reagents Required:
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Benzyl chloride (1.0 equiv, freshly distilled)
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Potassium Cyanide- 13C ( K13CN , 1.05 equiv)
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Tetrabutylammonium bromide (TBAB, 0.05 equiv) as the phase-transfer catalyst
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Deionized water and Toluene (1:1 v/v)
Step-by-Step Methodology:
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Aqueous Phase Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve K13CN in deionized water. Causality: Water stabilizes the ionic cyanide salt, but prevents it from reacting with the organic electrophile.
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Organic Phase Addition: Dissolve benzyl chloride and TBAB in toluene. Add this organic solution to the aqueous cyanide mixture.
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Biphasic Reflux: Heat the biphasic mixture to 90 °C under vigorous stirring for 4 hours. Causality: TBAB acts as a shuttle, carrying the highly nucleophilic 13CN− ion into the toluene layer where it rapidly attacks the benzyl chloride via an SN2 mechanism, precipitating KCl.
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Phase Separation & Workup: Cool the reaction to room temperature. Transfer to a separatory funnel. Isolate the organic (toluene) layer. Wash the organic layer twice with saturated aqueous NaHCO3 , followed by brine, to remove unreacted cyanide and TBAB.
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Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 . Filter and remove the toluene under reduced pressure using a rotary evaporator.
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Purification: Purify the crude oily residue via fractional vacuum distillation. Collect the fraction boiling at approximately 110–115 °C at 10 mmHg.
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Analytical Validation (Self-Validation Checkpoint):
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13C -NMR: Confirm success by identifying a highly enriched, sharp singlet at ~117.5 ppm , corresponding to the 13C≡N carbon. The absence of a peak at ~175 ppm confirms no over-hydrolysis to phenylacetic acid occurred.
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GC-MS: Confirm the molecular ion peak at m/z=118.1 to validate isotopic enrichment.
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Safety & Ecotoxicology
As an Application Scientist, I mandate strict adherence to safety protocols when handling Phenyl(acetonitrile-1-13C).
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Acute Toxicity: The compound is an acute toxicant via inhalation, dermal absorption, and ingestion. It is categorized as a combustible, highly toxic hazardous material (UN 2470)[2].
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Cyanide Release: In the presence of strong acids or specific enzymatic environments (e.g., cytochrome P450s), the compound can liberate hydrogen cyanide (HCN) gas[5].
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Environmental Impact: It exhibits high mobility in soil and poses severe toxicity risks to aquatic life. Waste must be treated with alkaline sodium hypochlorite to safely oxidize any residual nitriles or free cyanides into less toxic cyanates before disposal.
References
-
PubChem, "Phenyl(acetonitrile-1-13C) | C8H7N | CID 12214622", National Center for Biotechnology Information. Available at:[Link]
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Frontiers in Plant Science, "Benzyl Cyanide Leads to Auxin-Like Effects Through the Action of Nitrilases in Arabidopsis thaliana", Frontiers. Available at:[Link]
-
Science Advances, "Phenylacetonitrile in locusts facilitates an antipredator defense by acting as an olfactory aposematic signal and cyanide precursor", PubMed Central / NIH. Available at:[Link]
-
ScienceMadness, "Mechanism of benzyl cyanide synthesis", ScienceMadness Discussion Board. Available at:[Link]
Sources
- 1. Phenyl(acetonitrile-1-13C) | C8H7N | CID 12214622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 83552-81-2 CAS MSDS (BENZYL CYANIDE-13C) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Sciencemadness Discussion Board - Mechanism of benzyl cyanide synthesis ? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Frontiers | Benzyl Cyanide Leads to Auxin-Like Effects Through the Action of Nitrilases in Arabidopsis thaliana [frontiersin.org]
- 5. Phenylacetonitrile in locusts facilitates an antipredator defense by acting as an olfactory aposematic signal and cyanide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
